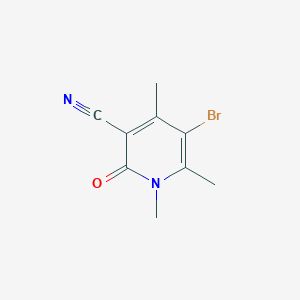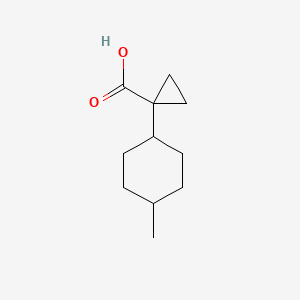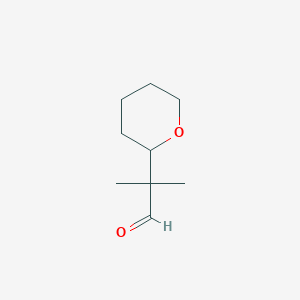
2-Methyl-2-(oxan-2-yl)propanal
Übersicht
Beschreibung
“2-Methyl-2-(oxan-2-yl)propanal” is a chemical compound with the CAS Number: 1784782-30-4 . It has a molecular weight of 156.22 and its IUPAC name is 2-methyl-2-(tetrahydro-2H-pyran-2-yl)propanal . It is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-(oxan-2-yl)propanal” is 1S/C9H16O2/c1-9(2,7-10)8-5-3-4-6-11-8/h7-8H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Methyl-2-(oxan-2-yl)propanal” is a liquid at room temperature . It has a molecular weight of 156.22 . The compound is stored at -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
- 2-Methyl-2-(oxan-2-yl)propanal is a chemical compound with the CAS Number: 1784782-30-4 . It is used in the field of chemical synthesis .
- The compound is a liquid and is stored at a temperature of -10°C .
- The compound is used in various chemical reactions, but the specific methods of application or experimental procedures are not provided .
- The outcomes of these chemical reactions are not specified .
- A related compound, 2-methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, has been studied . Although it’s not the same compound, it might have similar properties and uses.
- The specific methods of application or experimental procedures are not provided .
- The outcomes of these studies are not specified .
Chemical Synthesis
Pharmaceutical Research
- 2-Methyl-2-(oxan-2-yl)propanal could potentially be used as a solvent . Solvents are typically used in chemical reactions to dissolve the reactants, allowing them to interact more efficiently .
- The specific methods of application or experimental procedures are not provided .
- The outcomes of these applications are not specified .
- It could potentially be used as an ingredient in paint cleaners . Paint cleaners are used to remove paint from surfaces without damaging the underlying material .
- The specific methods of application or experimental procedures are not provided .
- The outcomes of these applications are not specified .
- It could potentially be used as a chemical intermediate to produce other compounds . Chemical intermediates are substances produced during the conversion of some reactant to a product .
- The specific methods of application or experimental procedures are not provided .
- The outcomes of these applications are not specified .
Solvent
Ingredient in Paint Cleaners
Chemical Intermediate
- Ingredient in Denatured Ethanol
- 2-Methyl-2-(oxan-2-yl)propanal could potentially be used as an ingredient in denatured ethanol . Denatured ethanol is ethanol that has additives to make it unsuitable for human consumption .
- The specific methods of application or experimental procedures are not provided .
- The outcomes of these applications are not specified .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-methyl-2-(oxan-2-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,7-10)8-5-3-4-6-11-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHQZHQRAAQJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxan-2-yl)propanal | |
CAS RN |
1784782-30-4 | |
| Record name | 2-methyl-2-(oxan-2-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B1446550.png)
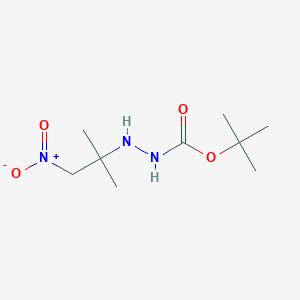
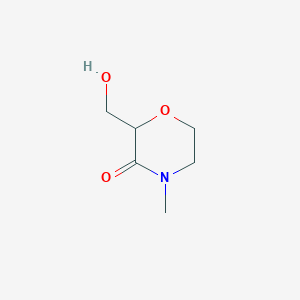





![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)
![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)
![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)

